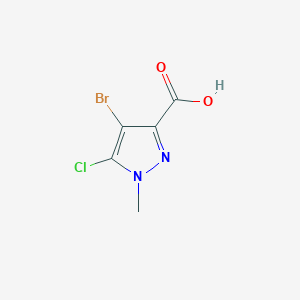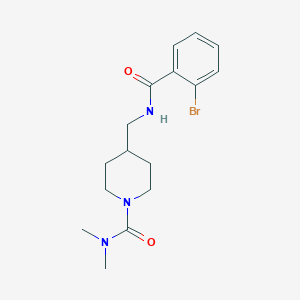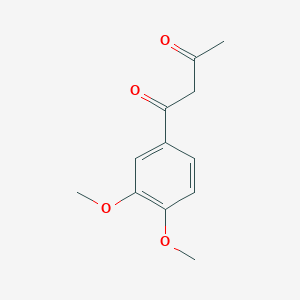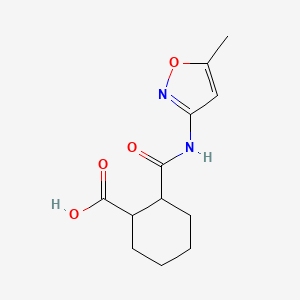![molecular formula C12H15N3 B2965975 2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine CAS No. 1216172-03-0](/img/structure/B2965975.png)
2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine” is a compound that has been studied in the context of its potential use in photovoltaic devices . It is a part of the family of platinum-group metal complexes, which are important for modern photovoltaic devices . The structure of this compound was established by 1H, 13C NMR spectroscopy and mass spectrometry .
Synthesis Analysis
The synthesis of this compound involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Molecular Structure Analysis
The molecular structure of “this compound” was established by 1H, 13C NMR spectroscopy . The 1H NMR (CDCl3, ppm) values are: δ 8.00–7.87 (m, 4H), 7.75 (s, 1H), 7.64 (s, 1H), 7.61–7.53 (m, 1H), 7.15–7.03 (m, 3H), 6.20 (s, 1H), 3.97 (s, 6H), 2.21 (s, 3H). The 13C NMR (CDCl3, ppm) values are: δ 139.1, 138.6, 137.5, 131.5, 131.0, 130.9, 124.7, 124.6, 124.5, 124.0, 122.3, 109.9, 96.5, 39.5, 9.7 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 223.70 . The compound is a solid . More detailed properties such as melting point, boiling point, and density are not available in the current literature .Scientific Research Applications
Ligand Synthesis and Complex Formation
The synthesis of ligands related to 2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine has shown potential in forming chiral, pseudo C3-symmetric complexes with metal salts like Zn(II) and Cu(II), providing an electrophilic coordination site. These complexes exhibit interesting structural properties, such as a propeller-like spatial arrangement influenced by substituents, which could be significant for catalytic or material science applications (Canary et al., 1998).
Antibacterial Activity
Derivatives involving the 1-Methylpyrazol moiety have been studied for their antibacterial properties. For example, certain synthesized compounds were evaluated against various bacterial strains to explore their chemotherapeutic properties. This research indicates the potential of such compounds in developing new antibacterial agents (Ahmed et al., 2006).
Antifungal and Antimicrobial Activity
Novel compounds synthesized from this compound analogs have shown promising antibacterial and antifungal activities. Some of these compounds exhibit activities comparable or slightly better than standard medicinal compounds, highlighting their potential in antimicrobial and antifungal therapy (Pejchal et al., 2015).
Catalysis
Chiral (pyridyl)imine nickel(II) complexes synthesized using related ligands have been shown to catalyze the transfer hydrogenation of ketones. Despite moderate catalytic activities and low enantiomeric excess, these findings open avenues for further optimization in asymmetric catalysis (Kumah et al., 2019).
DNA Interaction and Nuclease Activity
Cu(II) complexes involving tridentate ligands similar to this compound have been synthesized and characterized, showing significant DNA binding propensity and nuclease activity. These complexes exhibit potential for applications in the field of biochemistry and pharmacology, especially in understanding DNA interactions and designing drugs targeting DNA (Kumar et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of “2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine” could involve further exploration of its potential use in photovoltaic devices . More detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could also be beneficial.
Properties
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15-9-12(8-14-15)11-4-2-10(3-5-11)6-7-13/h2-5,8-9H,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPTVMJBOHDNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2965902.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)

![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)
![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965908.png)
![N-(2-fluorophenyl)-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2965909.png)
![3-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2965911.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxyacetamide](/img/structure/B2965912.png)

